An In-Depth Technical Guide to 2-Bromo-N-methoxy-N-methylacetamide: Synthesis, Applications, and Experimental Protocols
An In-Depth Technical Guide to 2-Bromo-N-methoxy-N-methylacetamide: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 2-Bromo-N-methoxy-N-methylacetamide, a versatile reagent in modern organic synthesis. As a senior application scientist, my goal is to provide not just a collection of facts, but a cohesive understanding of this compound's properties, synthesis, and, most importantly, its practical applications in research and development. This guide is structured to offer both foundational knowledge and detailed, actionable protocols, empowering you to effectively utilize this valuable synthetic building block. We will delve into the causality behind experimental choices, ensuring that the described methods are not just recipes, but self-validating systems grounded in established chemical principles.
Compound Profile: 2-Bromo-N-methoxy-N-methylacetamide
2-Bromo-N-methoxy-N-methylacetamide is a halogenated Weinreb amide that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a reactive bromine atom and a stable N-methoxy-N-methylamide moiety, allows for selective transformations, making it a valuable tool in the construction of carbon-carbon bonds and the elaboration of molecular frameworks.
Chemical Identity and Properties
The fundamental properties of 2-Bromo-N-methoxy-N-methylacetamide are summarized in the table below. Understanding these characteristics is crucial for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈BrNO₂ | [1][2][3] |
| Molecular Weight | 182.02 g/mol | [1][3] |
| IUPAC Name | 2-bromo-N-methoxy-N-methylacetamide | [2] |
| CAS Number | 134833-83-3 | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 158.7 ± 42.0 °C (Predicted) | [4][5] |
| Density | 1.536 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of 2-Bromo-N-methoxy-N-methylacetamide: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 2-Bromo-N-methoxy-N-methylacetamide involves the acylation of N,O-dimethylhydroxylamine with bromoacetyl bromide. This reaction is typically performed in the presence of a base to neutralize the hydrobromic acid byproduct.
Causality of Reagent Selection
-
Bromoacetyl bromide: The acyl bromide is highly reactive, ensuring an efficient reaction with the hydroxylamine. The bromine atom at the alpha position is introduced in this step and is the key to the subsequent reactivity of the target molecule.
-
N,O-dimethylhydroxylamine hydrochloride: This is the source of the N-methoxy-N-methylamino group that forms the stable Weinreb amide. The hydrochloride salt is commonly used for its stability and ease of handling.
-
Base (e.g., Potassium Carbonate, Pyridine): A base is essential to deprotonate the N,O-dimethylhydroxylamine hydrochloride, generating the free amine which is the active nucleophile. It also scavenges the HBr formed during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted bromoacetamides and Weinreb amides.[6]
Materials:
-
Bromoacetyl bromide
-
N,O-dimethylhydroxylamine hydrochloride
-
Potassium carbonate (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and potassium carbonate (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, slowly add a solution of bromoacetyl bromide (1.0 equivalent) in anhydrous dichloromethane via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-N-methoxy-N-methylacetamide.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Synthesis workflow for 2-Bromo-N-methoxy-N-methylacetamide.
Applications in Organic Synthesis
The synthetic utility of 2-Bromo-N-methoxy-N-methylacetamide stems from its dual functionality. The Weinreb amide provides a stable platform for the introduction of various carbon nucleophiles, while the α-bromo group serves as a handle for further functionalization.
Weinreb Amide Chemistry: A Gateway to Ketones
A primary application of 2-Bromo-N-methoxy-N-methylacetamide is as a precursor to α-bromo ketones. The Weinreb amide is remarkably stable to a variety of organometallic reagents, allowing for the clean formation of a stable tetrahedral intermediate that collapses to the ketone upon acidic workup, preventing the common over-addition to form tertiary alcohols.[7]
This protocol outlines the general procedure for the reaction of 2-Bromo-N-methoxy-N-methylacetamide with a Grignard reagent to synthesize an α-bromo ketone.
Materials:
-
2-Bromo-N-methoxy-N-methylacetamide
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
3M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Bromo-N-methoxy-N-methylacetamide (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise via syringe while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of 3M HCl at 0°C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude α-bromo ketone can be purified by column chromatography or distillation.
Caption: Workflow for the synthesis of α-bromo ketones.
A Key Intermediate in the Synthesis of the Pseudomonas Quinolone Signal (PQS)
2-Bromo-N-methoxy-N-methylacetamide is a crucial building block in the synthesis of the Pseudomonas aeruginosa quorum sensing molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), and its analogues.[1][8] These molecules are of significant interest in the study of bacterial communication and the development of novel anti-infective agents. The synthesis of PQS analogues often involves the reaction of an appropriately substituted aniline with a β-keto ester, which can be derived from 2-Bromo-N-methoxy-N-methylacetamide.
The general synthetic strategy involves the reaction of 2-Bromo-N-methoxy-N-methylacetamide with a suitable organometallic reagent to form a β-keto Weinreb amide, which is then cyclized with an aniline derivative to form the quinolone core. Further modifications can then be made to produce a library of PQS analogues for structure-activity relationship studies.[9][10]
Safety and Handling
2-Bromo-N-methoxy-N-methylacetamide is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
2-Bromo-N-methoxy-N-methylacetamide is a powerful and versatile reagent for organic synthesis. Its ability to act as a stable precursor for α-bromo ketones and its utility in the synthesis of biologically important molecules like the Pseudomonas Quinolone Signal make it an invaluable tool for researchers in academia and industry. By understanding the principles behind its synthesis and reactivity, and by following the detailed protocols provided in this guide, scientists can confidently and effectively incorporate this compound into their synthetic strategies to advance their research and development goals.
References
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Organic Syntheses. (n.d.). 2-bromopentane. Retrieved from [Link]
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ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-N-methoxy-N-methylacetamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Microwave and flow syntheses of Pseudomonas quinolone signal (PQS) and analogues. Retrieved from [Link]
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YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The structure of PQS together with its biosynthetic precursor 2-heptyl-4-quinolone (HHQ). Retrieved from [Link]
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PubMed. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
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Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic library of HHQ and PQS derivatives. (A) Synthesis scheme for.... Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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